1,5-Dimethyl-3-azabicyclo[3.2.0]heptane
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Overview
Description
1,5-Dimethyl-3-azabicyclo[320]heptane is a bicyclic compound containing a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the intramolecular cyclization of suitable precursors under specific conditions. For instance, the synthesis might involve the use of bromoacetyl bromide and 3-methyl-2-butenol, followed by a series of reactions including cyclopropanation and reduction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring.
Substitution: Substitution reactions can introduce different substituents onto the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1,5-Dimethyl-3-azabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor studies.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 1,5-Dimethyl-3-azabicyclo[3.2.0]heptane exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is similar in structure but has a different ring size and substitution pattern.
3-Azabicyclo[3.1.1]heptane: Another related compound with a different bicyclic framework.
Uniqueness
1,5-Dimethyl-3-azabicyclo[3.2.0]heptane is unique due to its specific ring structure and substitution pattern, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H15N |
---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,5-dimethyl-3-azabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C8H15N/c1-7-3-4-8(7,2)6-9-5-7/h9H,3-6H2,1-2H3 |
InChI Key |
PTUWNRVFZNLHBD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC1(CNC2)C |
Origin of Product |
United States |
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